molecular formula C12H12FN3S B1485041 2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline CAS No. 2097995-77-0

2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline

Cat. No.: B1485041
CAS No.: 2097995-77-0
M. Wt: 249.31 g/mol
InChI Key: FQUINBXEMSZOKG-UHFFFAOYSA-N
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Description

2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is a chemical compound with the molecular formula C12H12FN3S. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound features a fluorinated ethyl sulfanyl group attached to the pyridazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline typically involves the following steps:

  • Starting Materials: : The synthesis begins with 6-chloropyridazine-3-amine and 2-fluoroethanethiol.

  • Reaction Conditions: : The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at room temperature.

  • Coupling Reaction: : The chloro group on the pyridazine ring is substituted with the 2-fluoroethyl sulfanyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the fluorinated ethyl sulfanyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced forms of the fluorinated ethyl sulfanyl group.

  • Substitution Products: : Various substituted pyridazine derivatives.

Scientific Research Applications

2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The fluorinated ethyl sulfanyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is unique due to its specific structural features, such as the presence of the fluorinated ethyl sulfanyl group. Similar compounds include:

  • 2-(6-ethylsulfanylpyridazin-3-yl)aniline: : Lacks the fluorine atom.

  • 2-(6-methoxyethoxysulfanylpyridazin-3-yl)aniline: : Contains a methoxy group instead of fluorine.

  • 2-(6-phenylsulfanylpyridazin-3-yl)aniline: : Features a phenyl group instead of fluorine.

Properties

IUPAC Name

2-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3S/c13-7-8-17-12-6-5-11(15-16-12)9-3-1-2-4-10(9)14/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUINBXEMSZOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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